

Spectroscopic Profile of 3-Methyl-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Methyl-4-nitropyridine**. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-Methyl-4-nitropyridine** in research and development settings.

Spectroscopic Data Summary

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyl-4-nitropyridine**. These values are derived from the analysis of structurally similar molecules and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **3-Methyl-4-nitropyridine** are presented in Tables 1 and 2, respectively. These predictions are based on the known effects of substituents on the pyridine ring.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	s	-
H-5	7.5 - 7.7	d	5.0 - 6.0
H-6	8.6 - 8.8	d	5.0 - 6.0
-CH ₃	2.4 - 2.6	s	-
Solvent: CDCl ₃ , Reference: TMS (0 ppm)			

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-4	148 - 152
C-5	122 - 126
C-6	145 - 150
-CH ₃	18 - 22
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-Methyl-4-nitropyridine** are listed in Table 3. These are based on the typical vibrational frequencies of aromatic nitro compounds and substituted pyridines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Predicted IR Spectroscopic Data for **3-Methyl-4-nitropyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2980 - 2850	C-H stretch (methyl)	Medium
1600 - 1580	C=C stretch (aromatic)	Medium
1530 - 1500	N-O asymmetric stretch (nitro)	Strong
1480 - 1450	C-H bend (methyl)	Medium
1360 - 1340	N-O symmetric stretch (nitro)	Strong
850 - 800	C-H out-of-plane bend	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **3-Methyl-4-nitropyridine** are presented in Table 4. The molecular formula is C₆H₆N₂O₂.^[4]

Table 4: Predicted Mass Spectrometry Data for **3-Methyl-4-nitropyridine**

m/z	Interpretation
138	Molecular ion [M] ⁺
122	[M - O] ⁺
108	[M - NO] ⁺
92	[M - NO ₂] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **3-Methyl-4-nitropyridine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Employ proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

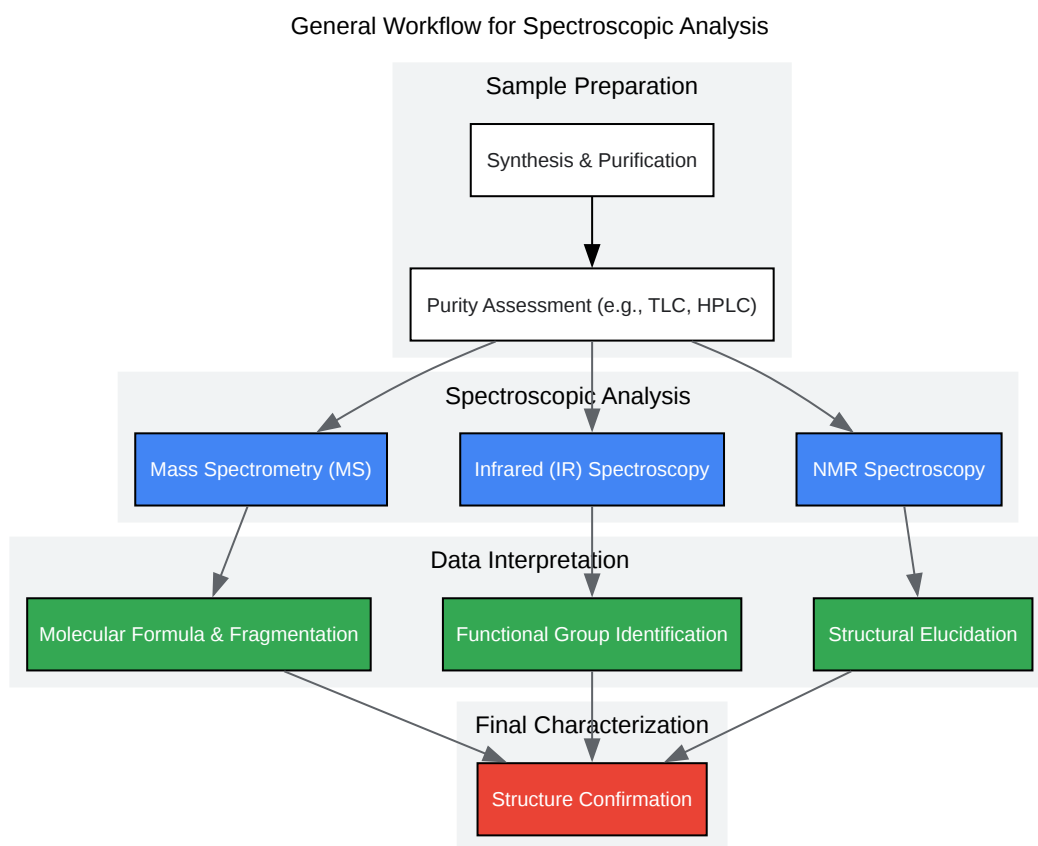
Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

- Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound like **3-Methyl-4-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 3-Methyl-4-nitropyridine | C₆H₆N₂O₂ | CID 818233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157339#spectroscopic-data-of-3-methyl-4-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com